(4-Amino-3-methoxyphenyl)methanol
Overview
Description
(4-Amino-3-methoxyphenyl)methanol: is an organic compound with the molecular formula C8H11NO2 It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method for synthesizing (4-Amino-3-methoxyphenyl)methanol involves the reduction of 3-methoxy-4-nitrobenzyl alcohol.
Amination Reactions: Another approach involves the amination of 3-methoxybenzyl alcohol using ammonia or amines in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reduction processes using hydrogenation techniques. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-Amino-3-methoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nitrating agents
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones
Reduction: Amines or alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Chemistry: (4-Amino-3-methoxyphenyl)methanol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (4-Amino-3-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound may act as an inhibitor or activator, depending on the specific pathway involved .
Comparison with Similar Compounds
(4-Amino-2-methoxyphenyl)methanol: Similar structure but with the methoxy group in a different position.
(4-Methoxyphenyl)methanol: Lacks the amino group, affecting its reactivity and applications.
(4-Amino-3-methylphenol): Contains a methyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness: (4-Amino-3-methoxyphenyl)methanol is unique due to the presence of both amino and methoxy groups on the benzene ring, which allows for diverse chemical reactions and applications. Its specific structure enables it to interact with a wide range of molecular targets, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
(4-amino-3-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYSKGNWKIIUIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697670 | |
Record name | (4-Amino-3-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148459-54-5 | |
Record name | (4-Amino-3-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-amino-3-methoxyphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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